Cas no 202197-32-8 (1-(4-fluoro-benzyl)-1h-indazol-5-ylamine trihydrochloride)

1-(4-fluoro-benzyl)-1h-indazol-5-ylamine trihydrochloride structure
202197-32-8 structure
Product Name:1-(4-fluoro-benzyl)-1h-indazol-5-ylamine trihydrochloride
CAS No:202197-32-8
MF:C14H15Cl3FN3
MW:350.646403551102
CID:909297
PubChem ID:53422148
Update Time:2025-04-19

1-(4-fluoro-benzyl)-1h-indazol-5-ylamine trihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluoro-benzyl)-1h-indazol-5-ylamine trihydrochloride
    • 1-(4-Fluorobenzyl)-1H-indazol-5-amine
    • 5-Amino-1-(4-fluorobenzyl)-1H-indazole
    • TQP1062
    • 202197-32-8
    • 1-(4-fluorobenzyl)-1h-indazol-5-ylamine trihydrochloride
    • 1-[(4-fluorophenyl)methyl]-1H-indazol-5-amine trihydrochloride
    • 1-(4-fluorobenzyl)-1h-indazol-5-ylamine 3HCl
    • 1-(4-Fluorobenzyl)-1H-indazol-5-aminetrihydrochloride
    • 1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride
    • MDL: MFCD09026354
    • Inchi: 1S/C14H12FN3.3ClH/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17-18;;;/h1-8H,9,16H2;3*1H
    • InChI Key: FBGXOMUOCVYJGA-UHFFFAOYSA-N
    • SMILES: Cl.Cl.Cl.FC1C=CC(=CC=1)CN1C2C=CC(=CC=2C=N1)N

Computed Properties

  • Exact Mass: 349.03200
  • Monoisotopic Mass: 349.031559g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 278
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • PSA: 43.84000
  • LogP: 5.79310
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